(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2090573-96-7
VCID: VC3156807
InChI: InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3
SMILES: CCN1C=C(C(=N1)C2=NC=CN=C2)CN
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

CAS No.: 2090573-96-7

Cat. No.: VC3156807

Molecular Formula: C10H13N5

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine - 2090573-96-7

Specification

CAS No. 2090573-96-7
Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
IUPAC Name (1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3
Standard InChI Key PGOWEAQBDKXELS-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C2=NC=CN=C2)CN
Canonical SMILES CCN1C=C(C(=N1)C2=NC=CN=C2)CN

Introduction

Structural Composition and Chemical Properties

(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine belongs to the pyrazole family, featuring a complex heterocyclic structure with multiple nitrogen-containing rings. The compound incorporates several key structural elements that contribute to its chemical identity:

Molecular Structure

The compound's architecture consists of three primary components:

  • A 1H-pyrazol-4-yl core structure (a five-membered heterocyclic ring containing two adjacent nitrogen atoms)

  • An ethyl substituent at position 1 of the pyrazole ring

  • A pyrazin-2-yl group at position 3 of the pyrazole ring

  • A methanamine (CH₂NH₂) group at position 4 of the pyrazole ring

This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions, potentially conferring biological activity.

Physical and Chemical Properties

Based on analysis of related pyrazole derivatives, the following properties can be inferred:

PropertyEstimated Value/Characteristic
Molecular FormulaC₁₀H₁₃N₅
Molecular WeightApproximately 203.25 g/mol
Physical StateCrystalline solid at room temperature
SolubilityLikely soluble in polar organic solvents (methanol, ethanol, DMSO); moderately soluble in water
Hydrogen Bond Acceptors5 (nitrogen atoms)
Hydrogen Bond Donors1 (primary amine)
Rotatable Bonds3-4
Melting PointEstimated range: 120-180°C

The compound likely exhibits basic properties due to the presence of the primary amine group, which can accept protons in acidic environments . The multiple nitrogen atoms in the structure provide sites for coordination with metal ions or interaction with biological targets .

Structural Analogs

Several structural analogs provide insight into the potential characteristics of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine:

  • N-methyl-1-(3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS: 1510459-57-0) shares a similar core structure but contains an additional methyl group on the amine

  • 1-(1-ethyl-1H-pyrazol-4-yl)methanamine (CAS: 856696-09-8) lacks the pyrazin-2-yl group at position 3

  • Pyrazol-4-yl-pyridine compounds that function as allosteric modulators of muscarinic acetylcholine receptors demonstrate how structural variations affect biological activity

Synthesis Methodologies

The synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine likely involves multi-step organic reactions utilizing established synthetic routes for similar pyrazole derivatives. Based on synthesis methods for related compounds, potential synthetic pathways can be proposed.

Pyrazole Ring Formation

The first key step typically involves formation of the pyrazole core structure:

  • Condensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring

  • Selective N-alkylation with an ethyl group at position 1, likely using an alkyl halide (ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride

  • Introduction of the pyrazin-2-yl group at position 3 through cross-coupling reactions (such as Suzuki or Stille coupling) using appropriate pyrazine derivatives and palladium catalysts

Reaction Conditions and Optimization

Optimal synthesis conditions would likely include:

  • Controlled temperature ranges (typically 0-80°C depending on the reaction step)

  • Inert atmosphere (nitrogen or argon) for moisture-sensitive steps

  • Careful selection of solvents (THF, DMF, or dichloromethane) based on solubility and reactivity requirements

  • Purification through column chromatography, recrystallization, or other appropriate techniques to ensure high purity

Chemical Reactivity Profiles

The chemical reactivity of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is determined by its functional groups and electronic structure. Understanding these reactivity patterns is essential for predicting its behavior in different chemical environments and potential modifications for various applications.

Reactivity of the Amine Group

The primary amine (-CH₂NH₂) at position 4 of the pyrazole ring represents a key reactive site:

  • Nucleophilic substitution reactions with various electrophiles (acid chlorides, anhydrides, aldehydes, ketones)

  • Formation of amides, imines, and other nitrogen-containing derivatives

  • Potential for quaternization to form ammonium salts, which may alter solubility and biological activity

Reactivity of the Heterocyclic System

The pyrazole and pyrazine rings exhibit characteristic heterocyclic reactivity:

  • Electrophilic aromatic substitution at various positions, though typically with lower reactivity compared to benzene derivatives

  • Coordination with metal ions through the nitrogen atoms, potentially forming coordination complexes

  • Hydrogen bonding interactions that influence molecular recognition properties and crystal packing in solid state

Metabolic Transformations

In biological systems, the compound may undergo metabolic transformations including:

  • Oxidation of the primary amine to form corresponding aldehydes or carboxylic acids

  • N-dealkylation of the ethyl group

  • Hydroxylation at various positions of the heterocyclic rings

  • Conjugation reactions (glucuronidation, sulfation) at the amine position to enhance excretion

Therapeutic AreaPotential MechanismStructural Features Contributing
Anti-inflammatoryInhibition of inflammatory enzymes (e.g., COX, LOX)Pyrazole core structure
AntimicrobialInteraction with microbial cell componentsMultiple nitrogen atoms for target binding
CNS activityModulation of neurotransmitter receptorsBalanced lipophilicity for BBB penetration
Enzyme inhibitionCompetitive binding to enzyme active sitesHeterocyclic rings providing specific geometry

Material Science Applications

Beyond biological applications, the compound's structure suggests potential uses in:

  • Coordination chemistry, forming metal complexes through the nitrogen atoms

  • Development of chemical sensors, particularly for metal ion detection

  • Building blocks for more complex molecular architectures or polymer science

Structure-Activity Relationship Analysis

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications.

Key Structural Determinants

Several structural elements likely contribute to the compound's activity profile:

  • The ethyl group at position 1 of the pyrazole ring influences lipophilicity and membrane permeability, potentially affecting bioavailability and distribution

  • The pyrazin-2-yl substituent introduces additional hydrogen bond acceptors and modifies the electronic properties of the pyrazole ring

  • The methanamine group provides a handle for further derivatization and introduces potential for ionic interactions with biological targets

Comparison with Related Compounds

Analyzing similar compounds provides insight into potential optimization strategies:

  • N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine demonstrates how methyl versus ethyl substitution affects biological activity

  • 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine shows how aromatic substitution on the amine nitrogen modifies property profiles

  • Pyrazol-4-yl-pyridine compounds illustrate the impact of replacing the pyrazine with other heterocycles

Analytical Characterization Methods

Proper characterization of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine requires multiple complementary analytical techniques.

Nuclear Magnetic Resonance (NMR)

Expected key signals in ¹H NMR spectrum (CDCl₃):

  • Ethyl group: triplet (~1.2-1.4 ppm, CH₃) and quartet (~4.0-4.2 ppm, CH₂)

  • Pyrazole C-H: singlet (~7.5-8.0 ppm)

  • Pyrazine C-H: multiple signals (~8.5-9.0 ppm)

  • Methanamine CH₂: singlet (~3.8-4.0 ppm)

  • NH₂ protons: broad singlet (~1.5-2.0 ppm, exchangeable with D₂O)

¹³C NMR would show characteristic signals for all carbon environments, including the heterocyclic carbons (140-160 ppm range) and the methanamine carbon (~40-45 ppm).

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z ≈ 203 (corresponding to C₁₀H₁₃N₅)

  • Fragmentation patterns including loss of the amino group (m/z ≈ 186) and ethyl group (m/z ≈ 174)

  • Additional diagnostic fragments from cleavage at various positions

Chromatographic Methods

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with appropriate columns (typically C18 reverse phase) would provide purity assessment and retention time characterization. Gas chromatography may also be applicable if the compound shows sufficient volatility and thermal stability.

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